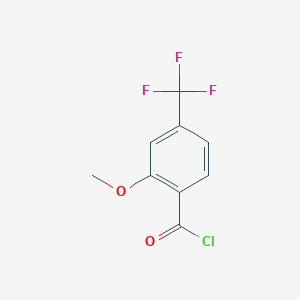

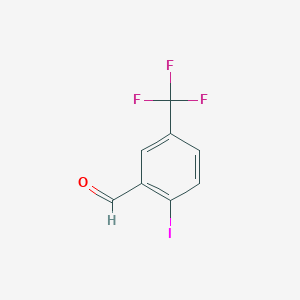

2-Methoxy-4-(trifluoromethyl)benzoyl chloride

Übersicht

Beschreibung

“2-Methoxy-4-(trifluoromethyl)benzoyl chloride” is an organic compound . It is used in chemical synthesis . The molecular formula of this compound is C9H6ClF3O2 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as COc1ccccc1C(Cl)=O . The InChI key for this compound is MYGJNVNUYJLTOZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a refractive index of n20/D 1.479 (lit.) . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopic Investigation

2-Methoxy-4-(trifluoromethyl)benzoyl chloride has been studied for its conformal stability in different forms (S-cis and S-trans) using Density Functional Theory (DFT) and Potential energy surface scan analysis. This research provided insights into the effects of intramolecular hydrogen bonding on the geometrical parameters and vibrational wavenumbers of the compound (Ragavendran & Muthunatesan, 2017).

Methoxycarbonylation of Aryl Chlorides

The compound has been used in catalytic systems for the methoxycarbonylation of aryl chlorides. This process is significant in organic synthesis, offering a method for the transformation of less activated aryl chlorides into more complex organic compounds (Jiménez-Rodríguez, Eastham, & Cole-Hamilton, 2005).

'Green' Benzoylation Methodology

In a move towards more environmentally friendly chemistry, this compound has been utilized in a 'green' alternative protocol for the benzoylation of nucleosides. This methodology is crucial for the development of more sustainable chemical processes (Prasad et al., 2005).

Synthesis of Antimicrobials and Antioxidants

Research has been conducted on the synthesis of new antimicrobial and antioxidant compounds using this compound. This highlights the compound's role in medicinal chemistry and drug development (Rangaswamy et al., 2017).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been studied, contributing to our understanding of molecular interactions and structural properties of such compounds (Zhao et al., 2010).

Safety and Hazards

“2-Methoxy-4-(trifluoromethyl)benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Wirkmechanismus

Mode of Action

The mode of action of 2-Methoxy-4-(trifluoromethyl)benzoyl chloride is likely to involve nucleophilic substitution reactions . In these reactions, the chloride ion is a good leaving group, which makes the carbonyl carbon of the benzoyl chloride moiety an electrophilic center that can be attacked by nucleophiles.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment, as well as the presence of other reactive species . Additionally, its stability and efficacy could be influenced by temperature and light exposure.

Eigenschaften

IUPAC Name |

2-methoxy-4-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-7-4-5(9(11,12)13)2-3-6(7)8(10)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEGQCSCDUEXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid](/img/structure/B3043477.png)

![1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B3043479.png)

![4-(1,4-Diazepan-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B3043480.png)

![{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B3043481.png)

![Tert-butyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B3043484.png)

![4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine](/img/structure/B3043492.png)

![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B3043497.png)